molecular formula C14H13BFNO4 B1451380 (4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid CAS No. 874290-60-5

(4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid

Cat. No. B1451380
M. Wt: 289.07 g/mol
InChI Key: WAIJUOHEXSJBQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid” is a chemical compound with the molecular formula C14H13BFNO4 . It is used in laboratory settings and is not recommended for food, drug, pesticide, or biocidal product use .


Synthesis Analysis

The synthesis of this compound could involve the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . A radical approach is used for the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C14H13BFNO4/c16-13-8-11 (6-7-12 (13)15 (19)20)17-14 (18)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2, (H,17,18) .


Chemical Reactions Analysis

The chemical reactions involving this compound could include the protodeboronation of pinacol boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

This compound is a solid powder with an average mass of 256.062 Da and a monoisotopic mass of 256.090698 Da . It is hygroscopic .

Scientific Research Applications

Synthesis and Structural Analysis

Amino-3-fluorophenyl boronic acid derivatives have been synthesized through a process that involves protecting the amine group and carrying out a lithium-bromine exchange, followed by the addition of trimethyl borate and acidic hydrolysis. This synthesis highlights the compound's utility as a precursor in creating glucose-sensing materials that operate at the physiological pH of bodily fluids, demonstrating its potential in biomedical applications (Das et al., 2003).

Lewis Acidity and Sugar Receptor Activity

Studies on 3-amino-substituted benzoxaboroles and their ortho-aminomethylphenylboronic acid analogues have revealed their lower acidity compared to corresponding boronic acids and demonstrated their binding constants with biologically important sugars. This showcases the compound's role in developing sensors for detecting sugars, crucial for medical diagnostics and research (Adamczyk-Woźniak et al., 2013).

Assembly of Boron-Based Dendritic Nanostructures

A novel synthetic strategy for constructing boron-based macrocycles and dendrimers, involving the condensation of aryl- and alkylboronic acids, has been developed. This approach allows for the attachment of functional groups, facilitating the creation of dendritic nanostructures with potential applications in materials science and nanotechnology (Christinat et al., 2007).

Fluorine Substituent Influence

The influence of fluorine substituents on the properties of phenylboronic compounds has been extensively studied, highlighting how the electron-withdrawing character of fluorine atoms affects their properties. This research is pivotal for the design and synthesis of new boronic acid derivatives with enhanced reactivity and stability, useful in various chemical syntheses and pharmaceutical applications (Gozdalik et al., 2017).

Overview of Boronic Acids

A comprehensive overview of boronic acids elucidates their role as Lewis acids, their ability to form reversible covalent complexes with saccharides, and their extensive use in organic chemistry as building blocks and intermediates, especially in the Suzuki coupling. This underlines the compound's versatility in synthetic organic chemistry and its potential in creating sophisticated chemical architectures (Pareek et al., 2015).

Safety And Hazards

This compound is considered hazardous. It is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, and avoid contact with skin and eyes .

properties

IUPAC Name

[3-fluoro-4-(phenylmethoxycarbonylamino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BFNO4/c16-12-8-11(15(19)20)6-7-13(12)17-14(18)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAIJUOHEXSJBQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)NC(=O)OCC2=CC=CC=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660251
Record name (4-{[(Benzyloxy)carbonyl]amino}-3-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid

CAS RN

874290-60-5
Record name Carbamic acid, (4-borono-2-fluorophenyl)-, C-(phenylmethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874290-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-{[(Benzyloxy)carbonyl]amino}-3-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(4-(((Benzyloxy)carbonyl)amino)-3-fluorophenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.